2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol
Description
2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a synthetic organic compound featuring a hybrid structure combining a 1,2-benzothiazole sulfonamide core with a substituted phenyl group and an ethanolamine side chain. The ethanolamine side chain provides a hydroxyl group, which may facilitate solubility in polar solvents and participation in biological interactions .
Properties
IUPAC Name |
2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-10-12(17)6-7-14(11)19(8-9-20)16-13-4-2-3-5-15(13)23(21,22)18-16/h2-7,10,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHIKQWLPNPIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfone Group: Oxidation of the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Substitution Reaction: The chloro-substituted phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-2-methylphenylamine reacts with the benzothiazole sulfone.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to attach the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the ethanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing benzothiazole scaffolds in combating resistant bacterial strains. Specifically, 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol has shown promising activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as critical threats due to their antibiotic resistance .
Case Study: Benzothiazole Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant antibacterial properties. The structure-activity relationship (SAR) indicated that modifications to the benzothiazole core could enhance antimicrobial efficacy. The compound fits this profile, suggesting that it may be a candidate for further development as an antimicrobial agent.
Environmental Science Applications
Detection of Organic Contaminants
Compounds similar to this compound are utilized in environmental monitoring to detect trace organic contaminants (TOrCs) in water bodies. The presence of such compounds can indicate pollution levels and help assess the effectiveness of water treatment processes .
Case Study: Water Quality Monitoring
In a study investigating TOrCs in surface water samples, researchers employed advanced chromatographic techniques to quantify the presence of various organic compounds. The findings underscored the importance of monitoring for compounds like this compound to ensure environmental safety and compliance with regulatory standards.
Materials Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be integrated into polymer matrices for enhanced properties. Its incorporation can lead to materials with improved thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research has shown that adding benzothiazole derivatives to polymer composites can significantly enhance their thermal and mechanical properties. For instance, a study demonstrated that composites containing such compounds exhibited better resistance to thermal degradation compared to traditional polymers .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfone group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Key Structural Features :
- 1,2-Benzothiazole sulfonamide backbone: Known for enzyme inhibition (e.g., matrix metalloproteinases, MMPs) due to its electron-withdrawing sulfonyl group .
- Ethanolamine side chain: Enhances water solubility and metabolic stability compared to purely aromatic analogs.
Comparison with Similar Compounds
This section compares the target compound with structurally and functionally related benzothiazole derivatives, focusing on molecular properties, synthetic routes, and inferred biological activities.
Structural Analogues and Their Properties
Key Observations:
- Lipophilicity : The 4-chloro-2-methylphenyl group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., butan-1-ol in ).
- Solubility: Ethanolamine derivatives generally exhibit better aqueous solubility than purely aromatic analogs (e.g., phenyl chloroacetate in ).
- Steric Effects : The methyl group in the 4-chloro-2-methylphenyl substituent may hinder binding to shallow enzyme pockets compared to smaller analogs like .
Biological Activity
The compound 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.77 g/mol. The structure features a chlorinated aromatic ring and a benzothiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.77 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on benzothiazole derivatives showed activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are critical due to their resistance to multiple antibiotics .
Cytotoxicity
In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For instance, certain benzothiazole derivatives have shown concentration-dependent cytotoxicity against human SH-SY5Y neuroblastoma cells . This suggests potential applications in cancer therapeutics.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the benzothiazole ring may allow for interaction with specific enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have been shown to form adducts with DNA, leading to mutagenic effects .
- Reactive Metabolites : The metabolism of chlorinated compounds often leads to the formation of reactive intermediates that can interact with cellular macromolecules .
Case Studies
- Toxicological Assessments : Long-term exposure studies in animal models have revealed that related chlorinated anilines can induce tumors in various organs, including the liver and bladder . This highlights the need for careful evaluation of potential carcinogenic effects.
- Pharmacological Evaluations : In a pharmacological study, the compound was evaluated for its efficacy against specific bacterial strains. Results indicated a significant reduction in bacterial viability at certain concentrations, supporting its potential use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
